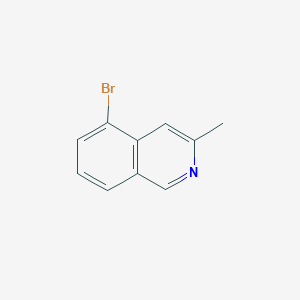

5-Bromo-3-methylisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-methylisoquinoline is a chemical compound with the formula C10H8BrN . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .

Synthesis Analysis

The synthesis of 5-Bromo-3-methylisoquinoline involves various processes. One such process involves the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . The Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via this method .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylisoquinoline can be analyzed using various tools and techniques . These tools can provide a 3D model of the molecule, which can be useful in understanding its properties and interactions.

Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-methylisoquinoline can be complex and varied. For instance, it can participate in reactions with other compounds to form new substances . More detailed information about these reactions would require specific experimental data.

Physical And Chemical Properties Analysis

5-Bromo-3-methylisoquinoline has a molecular weight of 222.08 . It has 12 heavy atoms and 10 aromatic heavy atoms . It has a molar refractivity of 54.41 and a topological polar surface area of 12.89 Ų . It is soluble, with a solubility of 0.0319 mg/ml .

Applications De Recherche Scientifique

Efficient Synthesis of Isoquinoline and Its Derivatives

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives, including “5-Bromo-3-methylisoquinoline”, has attracted considerable attention of chemists and pharmacologists .

Catalyst-free Processes in Water

The synthesis of isoquinoline and its derivatives has evolved from metal catalysts to catalyst-free processes in water . This is a significant advancement in the field of green chemistry, reducing the environmental impact of chemical synthesis .

Components of Anti-cancer Drugs

Isoquinoline alkaloids are considered as important components of many biologically active products . They are used as components of anti-cancer drugs , which suggests that “5-Bromo-3-methylisoquinoline” could potentially be used in the development of new cancer treatments.

Components of Anti-malarial Drugs

In addition to anti-cancer drugs, isoquinoline alkaloids are also used in anti-malarial drugs . This indicates another potential application of “5-Bromo-3-methylisoquinoline” in the field of medicinal chemistry.

Advanced Electronics

Researchers have synthesized new molecules designed to be both transparent and colorless while absorbing near-infrared light . These compounds demonstrate the first systematic approach to producing such materials and have applications in advanced electronics .

Organic Semiconducting Materials

There is currently significant interest in the design of new organic semiconducting materials for high-tech applications such as solar cells and transistors . “5-Bromo-3-methylisoquinoline”, as a derivative of isoquinoline, could potentially be used in these applications.

Safety and Hazards

5-Bromo-3-methylisoquinoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Isoquinolines and their derivatives, to which 5-bromo-3-methylisoquinoline belongs, are known to interact with various biological targets .

Mode of Action

It’s worth noting that isoquinolines often interact with their targets through various mechanisms, influencing cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit certain cytochrome P450 enzymes, which could impact its metabolism .

Propriétés

IUPAC Name |

5-bromo-3-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCKIAWFQINJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Br)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B2720140.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)

![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)